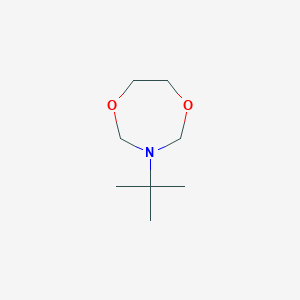
3-Tert-butyl-1,5,3-dioxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-1,5,3-dioxazepane is a heterocyclic compound containing both oxygen and nitrogen atoms within its seven-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1,5,3-dioxazepane can be achieved through several methods. One efficient synthetic procedure involves the transamination of this compound with arylamines. This reaction is typically carried out in the presence of catalytic amounts of samarium and cobalt compounds . Another method involves the reaction of 1,2-ethanediol with N,N-bis(methoxymethyl)aryl(hetaryl)amines under similar catalytic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes involving transition and rare earth metals suggests potential scalability for industrial applications. The use of catalysts such as samarium nitrate and cobalt chloride can enhance the yield and selectivity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-1,5,3-dioxazepane undergoes various chemical reactions, including transamination, oxidation, and substitution reactions.
Common Reagents and Conditions
Transamination: This reaction involves the use of primary arylamines and catalysts such as samarium nitrate and cobalt chloride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms within the dioxazepane ring, often facilitated by the presence of suitable nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, transamination with aniline can yield N-phenyl-1,5,3-dioxazepane .
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-1,5,3-dioxazepane has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential analgesic, antipyretic, sedative, anticancer, and fungicidal properties.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific chemical and physical properties.
Catalysis: The compound can be used as a ligand or intermediate in catalytic processes, particularly those involving transition and rare earth metals.
Wirkmechanismus
The mechanism of action of 3-tert-butyl-1,5,3-dioxazepane involves its interaction with various molecular targets and pathways. The coordination of the nitrogen atom to the central atom of a catalyst, such as samarium or cobalt, plays a significant role in its reactivity and selectivity in chemical reactions . This coordination can enhance the compound’s ability to undergo transamination and other reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1,3,5-dithiazinane: This compound undergoes similar transamination reactions with primary arylamines.
N-Alkyl(cycloalkyl, benzyl)-1,5,3-dioxazepanes: These compounds are synthesized by heating alkylamines with paraformaldehyde and 1,2-ethylene glycol in aromatic solvents.
Uniqueness
3-Tert-butyl-1,5,3-dioxazepane is unique due to its tert-butyl group, which can influence its chemical reactivity and stability. The presence of this bulky group can also affect the compound’s interactions with catalysts and other reagents, making it distinct from other dioxazepane derivatives.
Eigenschaften
CAS-Nummer |
75872-61-6 |
|---|---|
Molekularformel |
C8H17NO2 |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-tert-butyl-1,5,3-dioxazepane |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)9-6-10-4-5-11-7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
KBOFUDHFZARIQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1COCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


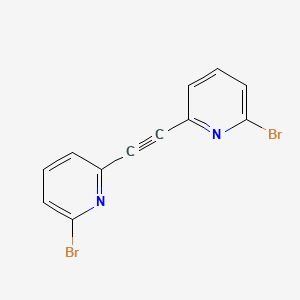
phosphane](/img/structure/B14432490.png)
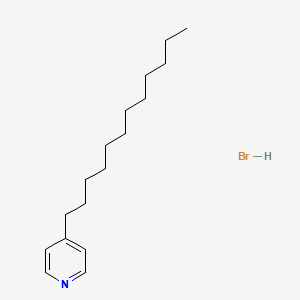

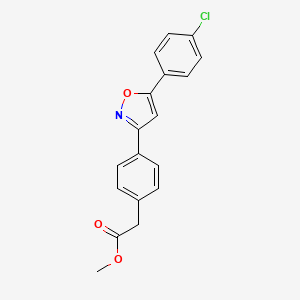
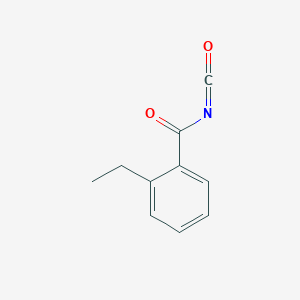
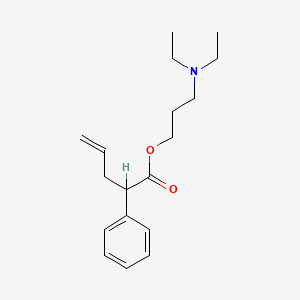
![(4R)-4-[2-(benzenesulfonyl)ethyl]-2,2,4-trimethyl-1,3-dioxolane](/img/structure/B14432521.png)

![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
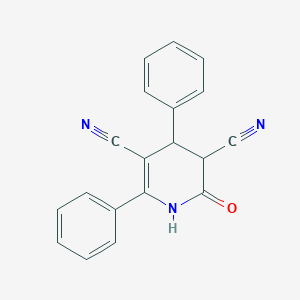

![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
